

Application Notes and Protocols for Ac-VDVAD-CHO Delivery to Cultured Cells

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Compound of Interest

Compound Name: Ac-VDVAD-CHO

Cat. No.: B069773

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Introduction

Ac-VDVAD-CHO is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of caspase-2. Caspase-2, a member of the cysteine-aspartic acid protease (caspase) family, is an initiator caspase implicated in several cellular processes, including apoptosis, tumor suppression, and cell cycle regulation. The precise role of caspase-2 in programmed cell death is complex and can be stimulus- and cell-type-dependent. **Ac-VDVAD-CHO** provides a valuable tool for investigating the specific functions of caspase-2 in various biological systems by selectively blocking its activity.

These application notes provide detailed protocols for the delivery of **Ac-VDVAD-CHO** to cultured cells to inhibit caspase-2 activity and study its downstream effects. The provided methodologies are intended as a starting point for experimental design and should be optimized for specific cell lines and research questions.

Data Presentation

Inhibitor Specificity

Ac-VDVAD-CHO exhibits a high affinity for caspase-2. However, like many peptide-based inhibitors, it can show some cross-reactivity with other caspases, particularly at higher concentrations. The following table summarizes the in vitro inhibition constants (K_i) of a similar peptide aldehyde inhibitor, Ac-DEVD-CHO, against a panel of human caspases, highlighting

the importance of using the appropriate concentration to achieve selectivity. While specific K_i values for **Ac-VDVAD-CHO** across a full caspase panel are not readily available in published literature, it is designed for optimal inhibition of caspase-2. A study by Garcia-Calvo et al. (1998) provides context for the selectivity of such peptide inhibitors.

Caspase	Ac-DEVD-CHO K_i (nM)[1]	Notes
Caspase-1	18	Weakly inhibited by Ac-DEVD-CHO. Ac-VDVAD-CHO is designed for higher potency against Caspase-2.
Caspase-2	1710	
Caspase-3	0.23	Potently inhibited
Caspase-4	132	
Caspase-5	205	
Caspase-6	31	
Caspase-7	1.6	
Caspase-8	0.92	
Caspase-9	60	
Caspase-10	12	

This table provides data for Ac-DEVD-CHO to illustrate the general selectivity profile of peptide aldehyde caspase inhibitors. Researchers should validate the selectivity of **Ac-VDVAD-CHO** in their experimental system.

Recommended Working Concentrations

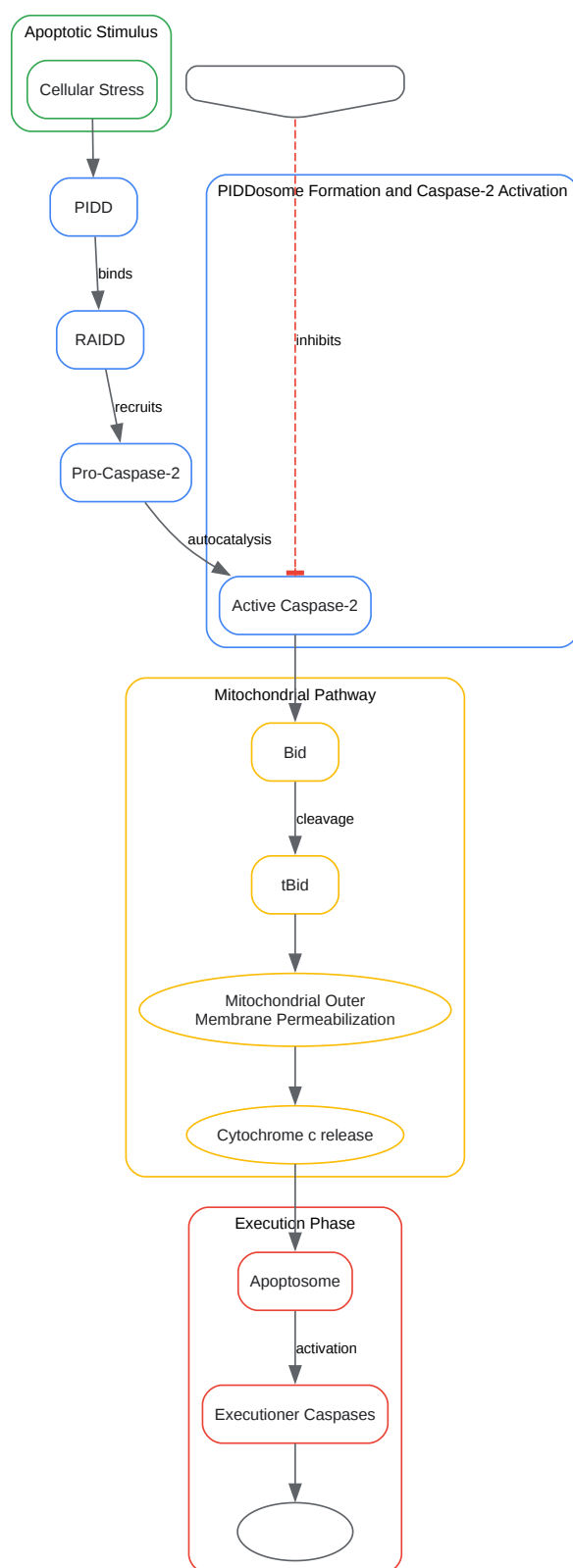
The optimal concentration of **Ac-VDVAD-CHO** will vary depending on the cell type, cell density, and the specific experimental conditions. Based on protocols for similar peptide aldehyde caspase inhibitors and studies investigating caspase-2, a starting concentration range is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Application	Starting Concentration Range	Incubation Time	Key Considerations
Inhibition of apoptosis	10 - 50 μ M	1 - 2 hours pre-treatment	Titrate concentration to minimize off-target effects.
Caspase-2 activity assay	1 - 20 μ M	30 minutes pre-incubation with lysate	Ensure complete inhibition for negative controls.

Signaling Pathway and Experimental Workflow

Caspase-2 Signaling Pathway in Apoptosis

The following diagram illustrates a simplified signaling pathway for caspase-2-mediated apoptosis. Cellular stress signals can lead to the formation of the PIDDosome complex, which facilitates the dimerization and activation of pro-caspase-2. Activated caspase-2 can then cleave and activate Bid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases. **Ac-VDVAD-CHO** acts by directly inhibiting the proteolytic activity of caspase-2.





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References

- 1. medchemexpress.com [medchemexpress.com]
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